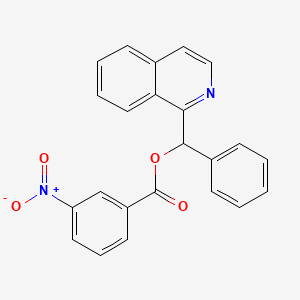![molecular formula C18H15BrN2O2S B11561335 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11561335.png)
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide is a complex organic compound that features a bromothiophene moiety and a naphthalen-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(naphthalen-1-yloxy)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide include:
- 2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile
- N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-naphthalen-1-ylacetamide
Uniqueness
What sets N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C18H15BrN2O2S |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide |
InChI |
InChI=1S/C18H15BrN2O2S/c1-12(18(22)21-20-11-14-9-10-17(19)24-14)23-16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3,(H,21,22)/b20-11+ |
Clave InChI |
LBWBZSXSALDQGS-RGVLZGJSSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC=C(S1)Br)OC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(C(=O)NN=CC1=CC=C(S1)Br)OC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561257.png)
![2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chlorophenol](/img/structure/B11561259.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11561275.png)
acetyl}hydrazinylidene)-N-(2-methoxyphenyl)butanamide](/img/structure/B11561283.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11561294.png)

![17-(4-Methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11561299.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B11561302.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11561314.png)
![(4E)-1-(3,4-dimethylphenyl)-4-[4-(morpholin-4-yl)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11561316.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11561323.png)
![N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11561324.png)
![5-(2-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11561326.png)
![2,2-Diphenyl-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11561330.png)
